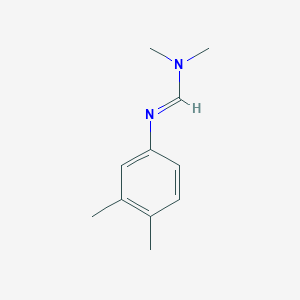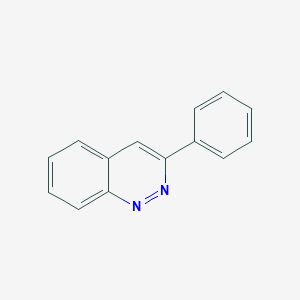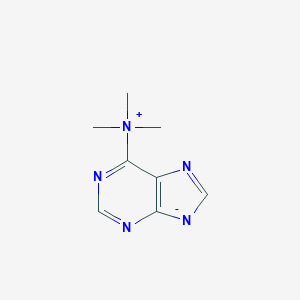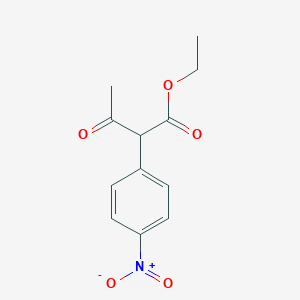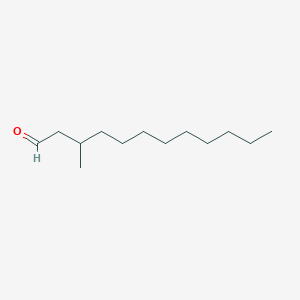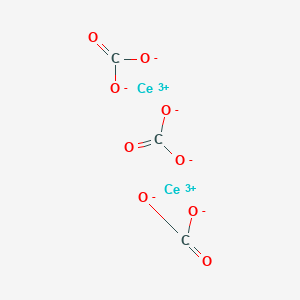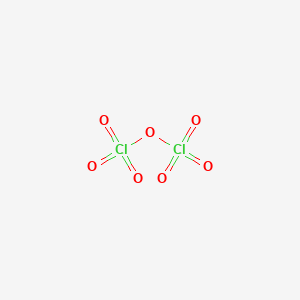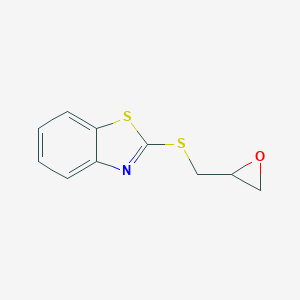
2-(Oxiran-2-ylmethylsulfanyl)-1,3-benzothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Oxiran-2-ylmethylsulfanyl)-1,3-benzothiazole, also known as EPB or 2-(oxiran-2-ylmethylthio)benzothiazole, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug discovery. This compound has been reported to possess a wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.
Aplicaciones Científicas De Investigación
2-(Oxiran-2-ylmethylsulfanyl)-1,3-benzothiazole has been extensively studied for its potential applications in drug discovery. It has been reported to exhibit antimicrobial activity against a wide range of bacteria and fungi, including methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, and Candida albicans. 2-(Oxiran-2-ylmethylsulfanyl)-1,3-benzothiazole has also been shown to possess antiviral activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2), and human immunodeficiency virus (HIV). Moreover, 2-(Oxiran-2-ylmethylsulfanyl)-1,3-benzothiazole has been reported to exhibit anti-inflammatory and anticancer properties, making it a promising candidate for the development of new drugs.
Mecanismo De Acción
The mechanism of action of 2-(Oxiran-2-ylmethylsulfanyl)-1,3-benzothiazole is not fully understood, but it is believed to involve the inhibition of key enzymes or proteins involved in bacterial, viral, and cancer cell growth and survival. For example, 2-(Oxiran-2-ylmethylsulfanyl)-1,3-benzothiazole has been reported to inhibit the activity of bacterial DNA gyrase and topoisomerase IV, which are essential for DNA replication and cell division. 2-(Oxiran-2-ylmethylsulfanyl)-1,3-benzothiazole has also been shown to inhibit the activity of HIV reverse transcriptase, which is necessary for the replication of the virus.
Biochemical and Physiological Effects:
2-(Oxiran-2-ylmethylsulfanyl)-1,3-benzothiazole has been reported to exhibit a wide range of biochemical and physiological effects, including the inhibition of bacterial and viral growth, the suppression of inflammation, and the induction of apoptosis in cancer cells. 2-(Oxiran-2-ylmethylsulfanyl)-1,3-benzothiazole has also been shown to modulate the expression of various genes and proteins involved in cell signaling pathways, such as the NF-κB and MAPK pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(Oxiran-2-ylmethylsulfanyl)-1,3-benzothiazole has several advantages for lab experiments, including its broad-spectrum antimicrobial and antiviral activity, as well as its anti-inflammatory and anticancer properties. However, 2-(Oxiran-2-ylmethylsulfanyl)-1,3-benzothiazole also has some limitations, such as its potential toxicity and the need for further optimization of its pharmacokinetic properties.
Direcciones Futuras
2-(Oxiran-2-ylmethylsulfanyl)-1,3-benzothiazole has great potential for the development of new drugs for the treatment of various diseases. Future research should focus on the optimization of the synthesis method of 2-(Oxiran-2-ylmethylsulfanyl)-1,3-benzothiazole, as well as the identification of its molecular targets and the elucidation of its mechanism of action. Moreover, the development of 2-(Oxiran-2-ylmethylsulfanyl)-1,3-benzothiazole derivatives with improved pharmacokinetic properties and reduced toxicity should be explored.
Métodos De Síntesis
The synthesis of 2-(Oxiran-2-ylmethylsulfanyl)-1,3-benzothiazole can be achieved through several methods, including the reaction of 2-mercaptobenzothiazole with epichlorohydrin in the presence of a base, or the reaction of 2-chloro-1,3-benzothiazole with sodium thiomethoxide and epichlorohydrin. The yield of 2-(Oxiran-2-ylmethylsulfanyl)-1,3-benzothiazole can be increased by optimizing the reaction conditions, such as temperature, reaction time, and the amount of reagents used.
Propiedades
Número CAS |
13353-67-8 |
|---|---|
Nombre del producto |
2-(Oxiran-2-ylmethylsulfanyl)-1,3-benzothiazole |
Fórmula molecular |
C10H9NOS2 |
Peso molecular |
223.3 g/mol |
Nombre IUPAC |
2-(oxiran-2-ylmethylsulfanyl)-1,3-benzothiazole |
InChI |
InChI=1S/C10H9NOS2/c1-2-4-9-8(3-1)11-10(14-9)13-6-7-5-12-7/h1-4,7H,5-6H2 |
Clave InChI |
OXLSQBAQJGFJTJ-UHFFFAOYSA-N |
SMILES |
C1C(O1)CSC2=NC3=CC=CC=C3S2 |
SMILES canónico |
C1C(O1)CSC2=NC3=CC=CC=C3S2 |
Sinónimos |
Benzothiazole, 2-[(oxiranylmethyl)thio]- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



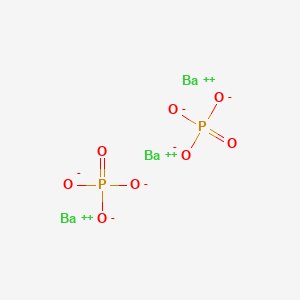

![Bicyclo[2.2.1]hept-2-ene, 5-(1-methylethenyl)-](/img/structure/B82842.png)


